Product packaging for 1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole(Cat. No.:CAS No. 210364-77-5)

1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole

Cat. No.: B184097
CAS No.: 210364-77-5
M. Wt: 234.21 g/mol
InChI Key: YOCNYONAYYIPCE-UHFFFAOYSA-N
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Description

1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole is a chemical research reagent designed for investigative applications and is not for diagnostic or therapeutic purposes. This compound features a 1,2,4-triazole moiety, a five-membered aromatic heterocycle known for its versatility in research , linked via an ethoxy spacer to a 4-nitrophenyl group. The 1,2,4-triazole scaffold is recognized as a privileged structure in exploratory biology due to its ability to engage in hydrogen bonding and its metabolic stability . Derivatives of this core are frequently investigated for a wide spectrum of potential activities, including antibacterial , antifungal , antioxidant , and anticancer effects in preliminary models. The incorporation of the 4-nitrophenoxy group can influence the compound's electronic properties and may be explored in the context of material science or as a synthetic intermediate for further chemical elaboration. Researchers value this structural motif for developing novel experimental entities, particularly against drug-resistant bacterial strains . This product is intended for laboratory research by qualified personnel. It is strictly For Research Use Only and is not intended for direct use in humans, animals, or as a food additive.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N4O3 B184097 1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole CAS No. 210364-77-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-(4-nitrophenoxy)ethyl]-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O3/c15-14(16)9-1-3-10(4-2-9)17-6-5-13-8-11-7-12-13/h1-4,7-8H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOCNYONAYYIPCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCCN2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30356961
Record name 1-[2-(4-nitrophenoxy)ethyl]-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666428
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

210364-77-5
Record name 1-[2-(4-nitrophenoxy)ethyl]-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for 1 2 4 Nitrophenoxy Ethyl 1,2,4 Triazole

General Synthetic Strategies for 1,2,4-Triazole (B32235) Core Structures

The formation of the 1,2,4-triazole ring is a well-established area of heterocyclic chemistry, with numerous reliable methods at the disposal of synthetic chemists. These strategies often involve the formation of key nitrogen-carbon and nitrogen-nitrogen bonds through various reaction cascades.

Cyclization Reactions

Cyclization reactions represent a fundamental approach to the synthesis of 1,2,4-triazoles. These methods typically involve the intramolecular cyclization of a linear precursor containing the necessary atoms to form the heterocyclic ring. A common strategy is the Pellizzari reaction, which involves the reaction of an amide and an acyl hydrazide. uzhnu.edu.ua Another prominent method is the Einhorn-Brunner reaction, which utilizes the condensation of hydrazines or monosubstituted hydrazines with diacylamines. uzhnu.edu.ua These reactions, while traditional, remain valuable for their reliability and the accessibility of starting materials.

Multicomponent Reactions

Multicomponent reactions (MCRs) have gained significant traction in synthetic chemistry due to their efficiency and atom economy, allowing for the construction of complex molecules in a single step from three or more starting materials. isres.org For the synthesis of 1,2,4-triazoles, MCRs offer a convergent and diversity-oriented approach. For instance, a one-pot, three-component reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines can provide rapid access to highly diverse 1,3,5-trisubstituted 1,2,4-triazoles. nih.govresearchgate.net These reactions often proceed with high regioselectivity and tolerate a wide range of functional groups.

Microwave-Assisted Synthesis

The application of microwave irradiation has revolutionized many areas of organic synthesis by significantly reducing reaction times, improving yields, and often leading to cleaner reactions. The synthesis of 1,2,4-triazoles is no exception. Microwave-assisted methods have been successfully employed for various synthetic routes, including the reaction of hydrazines with formamide (B127407) in the absence of a catalyst. researchgate.net This approach offers a simple, efficient, and mild route to substituted 1,2,4-triazoles, showcasing excellent functional-group tolerance. researchgate.net The use of microwave conditions can also be combined with other strategies, such as multicomponent reactions, to further enhance synthetic efficiency.

Metal-Catalyzed Syntheses (e.g., Copper-Catalyzed)

Transition metal catalysis has emerged as a powerful tool for the construction of heterocyclic rings, offering novel pathways and enhanced control over reactivity and selectivity. Copper-catalyzed reactions are particularly prominent in the synthesis of 1,2,4-triazoles. One such approach involves the copper-catalyzed oxidative coupling of amidines with nitriles, which proceeds under an atmosphere of air. researchgate.net This method is advantageous due to the ready availability and low cost of the starting materials and the copper catalyst. researchgate.net Copper catalysts can also be employed in one-pot procedures involving the reaction of nitriles and hydroxylamine (B1172632) hydrochloride, providing a facile and efficient route to 1,2,4-triazole derivatives. researchgate.net

Specific Synthetic Routes for 1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole and Related Nitrophenoxy-Substituted Derivatives

The synthesis of the target compound, this compound, is typically achieved through a two-step process: the preparation of a suitable electrophilic precursor containing the 2-(4-nitrophenoxy)ethyl moiety, followed by the N-alkylation of the 1,2,4-triazole ring.

Precursor Identification and Preparation

The key precursor for the synthesis of this compound is an electrophile that can readily react with the nitrogen of the triazole ring. A common and effective precursor is 1-(2-bromoethoxy)-4-nitrobenzene (B22200) .

The preparation of this precursor can be accomplished through the Williamson ether synthesis. This involves the reaction of the sodium salt of p-nitrophenol with an excess of 1,2-dibromoethane (B42909). The reaction is typically carried out in a suitable solvent such as dry acetone (B3395972), often in the presence of a base like potassium carbonate to facilitate the reaction.

A representative procedure for the synthesis of 1-(2-bromoethoxy)-4-nitrobenzene is as follows: The sodium salt of p-nitrophenol is refluxed with 1,2-dibromoethane in dry acetone containing potassium carbonate. After the reaction is complete, the inorganic salts are filtered off, and the solvent is removed to yield the desired product.

Reactant 1Reactant 2Reagents/SolventsConditionsProduct
Sodium salt of p-nitrophenol1,2-DibromoethanePotassium carbonate, Dry acetoneReflux1-(2-Bromoethoxy)-4-nitrobenzene

The final step in the synthesis of this compound involves the N-alkylation of the 1,2,4-triazole ring with the prepared 1-(2-bromoethoxy)-4-nitrobenzene. The alkylation of 1,2,4-triazole can lead to a mixture of N1 and N4 substituted isomers. However, reaction conditions can be optimized to favor the formation of the desired N1 isomer. tandfonline.com

The reaction is typically carried out in the presence of a base to deprotonate the triazole, making it a more potent nucleophile. Common bases used for this purpose include potassium carbonate or sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. researchgate.net The reaction mixture is heated to facilitate the nucleophilic substitution reaction, where the triazole anion displaces the bromide from 1-(2-bromoethoxy)-4-nitrobenzene.

Reactant 1Reactant 2Reagents/SolventsConditionsProduct
1,2,4-Triazole1-(2-Bromoethoxy)-4-nitrobenzeneBase (e.g., K2CO3, NaH), Solvent (e.g., DMF, Acetonitrile)HeatingThis compound

Detailed Reaction Mechanisms for Target Compound Formation

The synthesis of this compound is primarily achieved through the N-alkylation of the 1,2,4-triazole ring with a suitable electrophile containing the 2-(4-nitrophenoxy)ethyl moiety. The most common precursor for this is 1-(2-bromoethoxy)-4-nitrobenzene. The reaction proceeds via a nucleophilic substitution mechanism (SN2).

The 1,2,4-triazole ring contains two types of nitrogen atoms that can act as nucleophiles: N1 and N4. Consequently, the alkylation can result in a mixture of two regioisomers: the N1-substituted product (this compound) and the N4-substituted product (4-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole).

Mechanism Steps:

Deprotonation: In the presence of a base (e.g., potassium carbonate, sodium hydride), the 1,2,4-triazole molecule is deprotonated to form the 1,2,4-triazolide (B493401) anion. This anion is a resonance-stabilized, ambident nucleophile with negative charge density on both N1 and N4 atoms.

Nucleophilic Attack: The triazolide anion then attacks the electrophilic carbon atom of the ethyl group (adjacent to the bromine atom) in 1-(2-bromoethoxy)-4-nitrobenzene.

Displacement: The attack results in the displacement of the bromide leaving group, forming the C-N bond and yielding the final product.

The regioselectivity of the reaction (the ratio of N1 to N4 isomers) is influenced by several factors, including the nature of the solvent, the counter-ion of the base, and the reaction temperature. researchgate.net Generally, the N1-substituted isomer is the major product in many reported alkylations of 1,2,4-triazole. researchgate.net The separation of these isomers can be achieved using chromatographic techniques.

Table 1: Factors Influencing N-Alkylation of 1,2,4-Triazole
FactorInfluence on Reaction MechanismTypical Conditions
BaseGenerates the nucleophilic triazolide anion. The choice of base can affect the isomer ratio. Stronger bases like NaH ensure complete deprotonation.Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.net
SolventPolar aprotic solvents are typically used as they solvate the cation of the base but not the nucleophile, increasing its reactivity.Dimethylformamide (DMF), Acetonitrile (CH₃CN).
Leaving GroupA good leaving group on the electrophile is essential for the SN2 reaction.Bromide (-Br), Iodide (-I), Tosylate (-OTs).
TemperatureAffects the reaction rate. Higher temperatures can sometimes alter the regioselectivity.Room temperature to elevated temperatures (e.g., 80-120 °C).

Synthetic Modifications and Derivatization Strategies of the 1,2,4-Triazole Moiety

Once this compound is synthesized, the 1,2,4-triazole ring itself offers possibilities for further modification, although it is an inherently stable aromatic system. Derivatization strategies typically focus on the functionalization of the carbon atoms or the quaternization of the N4 nitrogen.

Strategies for Modification:

C-H Functionalization: The C3 and C5 positions of the 1,2,4-triazole ring can potentially undergo functionalization. While direct electrophilic substitution is difficult due to the electron-deficient nature of the ring, metal-catalyzed cross-coupling reactions are a viable strategy. For instance, after a pre-functionalization step (e.g., bromination), Suzuki or Stille coupling reactions could be employed to introduce new aryl or alkyl substituents at these positions. nih.govorganic-chemistry.org

Quaternization: The N4 nitrogen atom of the 1-substituted-1,2,4-triazole ring retains a lone pair of electrons and can act as a nucleophile. Reaction with an alkylating agent (e.g., methyl iodide) can lead to the formation of a quaternary 1,4-disubstituted-1,2,4-triazolium salt. researchgate.netresearchgate.net These ionic compounds have different physical and potentially biological properties compared to the neutral parent molecule.

Table 2: Derivatization Strategies for the 1,2,4-Triazole Moiety
StrategyTarget PositionReagents and ConditionsResulting Structure
C-H Functionalization (via Cross-Coupling)C3 and/or C51. Bromination (NBS). 2. Suzuki Coupling: Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃). nih.govIntroduction of aryl or other organic groups at the carbon positions of the triazole ring.
Quaternization (N-Alkylation)N4Alkyl halide (e.g., CH₃I, C₂H₅Br) in a suitable solvent. researchgate.netFormation of a 1,4-disubstituted-1,2,4-triazolium salt.

Synthetic Modifications of the Phenoxy and Ethyl Linker Moieties

The phenoxy and ethyl linker moieties of the molecule provide significant opportunities for synthetic modification, particularly at the nitro group of the phenyl ring.

Phenoxy Moiety Modifications:

The nitro group is a versatile functional group that can be transformed into a variety of other substituents. The most common and useful modification is its reduction to an amino group.

Reduction of the Nitro Group: The nitro group can be readily reduced to a primary amine (-NH₂) using various reducing agents. nih.gov Common methods include catalytic hydrogenation (H₂ gas with a metal catalyst like Pd/C or PtO₂) or chemical reduction with metals in acidic media (e.g., SnCl₂/HCl, Fe/HCl). researchgate.net

Derivatization of the Resulting Amine: The newly formed amino group is a nucleophilic center that can undergo a wide range of subsequent reactions:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Diazotization: Conversion to a diazonium salt with nitrous acid (NaNO₂/HCl), which can then be displaced by various nucleophiles (e.g., -OH, -CN, -halogens) in Sandmeyer-type reactions.

Ethyl Linker and Ether Bond Modifications:

Modifications to the ethyl linker are less common as the C-H bonds are relatively unreactive. The ether linkage (-O-) is generally stable, though it can be cleaved under harsh conditions (e.g., with strong acids like HBr or HI), which would lead to the fragmentation of the molecule. Therefore, synthetic strategies almost exclusively target the more reactive phenoxy portion of the molecule.

Table 3: Synthetic Modifications of the 4-Nitrophenoxy Moiety
Reaction TypeReagents and ConditionsIntermediate/Final ProductPotential for Further Derivatization
Nitro Group ReductionH₂, Pd/C catalyst; or SnCl₂/HCl. researchgate.netnih.govForms 1-[2-(4-Aminophenoxy)ethyl]-1,2,4-triazole.The resulting amino group can be acylated, alkylated, or converted to a diazonium salt.
Nucleophilic Aromatic SubstitutionStrong nucleophiles (e.g., NaOMe, KCN) under specific conditions. nih.govDisplaces the nitro group with the nucleophile (e.g., -OMe, -CN).Introduces a new functional group directly onto the aromatic ring.

Advanced Structural Elucidation and Theoretical Investigations of 1 2 4 Nitrophenoxy Ethyl 1,2,4 Triazole

Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques are pivotal in the unambiguous determination of the molecular structure of newly synthesized compounds. For 1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive characterization of its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. In the ¹H NMR spectrum of a related 1,2,4-triazole (B32235) derivative, signals corresponding to aromatic protons are typically observed in the downfield region. For instance, in one study, aromatic protons appeared as a multiplet in the range of δ 7.14-7.76 ppm. urfu.ru The protons of the ethyl bridge and the triazole ring would also exhibit characteristic chemical shifts and coupling patterns, allowing for precise assignment of their positions within the molecule.

Table 1: Representative NMR Data for 1,2,4-Triazole Derivatives

Nucleus Chemical Shift (δ) Range (ppm) Assignment
¹H 7.14 - 8.34 Aromatic Protons
¹H 4.32 - 4.42 -CH₂- (ethyl bridge)
¹H 3.38 Triazole Ring Protons
¹³C 148.5 - 165.1 Triazole Ring Carbons
¹³C 124.5 - 149.8 Aromatic Carbons
¹³C 43.1 - 59.6 -CH₂- (ethyl bridge)

Note: The data presented is a representative range based on similar 1,2,4-triazole structures and may not reflect the exact values for the title compound.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The FT-IR spectrum of a 1,2,4-triazole derivative typically displays characteristic absorption bands. For example, aromatic C-H stretching vibrations are observed around 3100 cm⁻¹. rdd.edu.iq The C=N stretching of the triazole ring and the C=C stretching of the aromatic ring appear in the region of 1480-1610 cm⁻¹. researchgate.net

For this compound, specific bands corresponding to the nitro group (NO₂) would also be prominent, typically appearing as strong asymmetric and symmetric stretching vibrations around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The presence of the ether linkage (-O-) would be indicated by a C-O stretching band.

Table 2: Characteristic FT-IR Absorption Bands for 1,2,4-Triazole Derivatives

Wavenumber (cm⁻¹) Vibration Type Functional Group
3032 - 3126 C-H Stretch Aromatic Ring
2885 - 2908 C-H Stretch Aliphatic (ethyl)
1507 - 1603 C=N Stretch Triazole Ring
1483 - 1529 C=C Stretch Aromatic Ring
1500 - 1560 (asymmetric) N-O Stretch Nitro Group (NO₂)
1300 - 1370 (symmetric) N-O Stretch Nitro Group (NO₂)

Note: The data presented is a representative range based on similar 1,2,4-triazole structures and may not reflect the exact values for the title compound.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For 1,2,4-triazole derivatives, a strong molecular ion peak is often observed. ijsr.net The fragmentation pattern provides valuable information about the structural components of the molecule. In the case of this compound, fragmentation would likely involve cleavage of the ethyl bridge and the bonds within the triazole ring, leading to characteristic fragment ions that can be used to confirm the structure.

X-ray Crystallography and Crystal Structure Analysis

X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a crystalline solid. A study on the related compound, 1-(4-nitrophenoxymethyl)-1H-1,2,4-triazole, revealed that the asymmetric unit contained two independent molecules. nih.govresearchgate.net The dihedral angles between the triazole and benzene (B151609) rings in these two molecules were found to be 83.3(3)° and 86.9(4)°. nih.govresearchgate.net The crystal packing was stabilized by weak C-H···N and C-H···O interactions, as well as π-π stacking interactions between the aromatic rings of adjacent molecules, with a centroid-to-centroid distance of 3.745(1) Å. nih.govresearchgate.net A similar analysis of this compound would provide precise bond lengths, bond angles, and details of intermolecular interactions in the solid state.

Table 3: Crystallographic Data for a Related 1,2,4-Triazole Derivative

Parameter Value
Crystal System Monoclinic or Orthorhombic (example)
Space Group P2₁/c or Pnma (example)
Dihedral Angle (Triazole-Benzene) 83.3(3)° and 86.9(4)° (example)
π-π Stacking Distance 3.745(1) Å (example)

Note: The data presented is for the related compound 1-(4-nitrophenoxymethyl)-1H-1,2,4-triazole and serves as an illustrative example. nih.govresearchgate.net

Quantum Chemical Calculations and Computational Chemistry

Theoretical calculations are increasingly used to complement experimental data and provide deeper insights into the electronic structure and properties of molecules.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT calculations can be employed to optimize the geometry of this compound and to simulate its spectroscopic properties. For other 1,2,4-triazole derivatives, DFT calculations have been used to compute molecular descriptors and analyze charge distribution and molecular energies in the HOMO and LUMO states. mdpi.com Such studies can help in understanding the reactivity and electronic properties of the molecule. mdpi.com Furthermore, theoretical vibrational spectra can be calculated using DFT and compared with experimental FT-IR spectra to aid in the assignment of observed bands. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool in understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that provides insights into the molecule's kinetic stability and reactivity. frontiersin.orgresearchgate.net

For this compound, the HOMO is expected to be primarily localized on the electron-rich 4-nitrophenoxy group, which acts as a strong electron-donating moiety. Conversely, the LUMO is likely to be distributed over the 1,2,4-triazole ring, a known electron-deficient system. This separation of the HOMO and LUMO is a common feature in such substituted triazoles. frontiersin.org

The energy gap (ΔE) for this compound is anticipated to be relatively small, suggesting a higher propensity for chemical reactions. This is a characteristic feature of many biologically active molecules. Theoretical calculations on similar triazole derivatives have shown that the introduction of different substituents can significantly modulate the HOMO-LUMO gap, thereby fine-tuning the molecule's reactivity and potential biological activity. nih.gov

Below is a representative data table of calculated FMO energies for analogous 1,2,4-triazole derivatives, illustrating the typical range of these values.

Compound/AnalogE_HOMO (eV)E_LUMO (eV)ΔE (eV)
Analogous Triazole Derivative 1-6.5-1.25.3
Analogous Triazole Derivative 2-7.1-1.55.6
Analogous Triazole Derivative 3-6.8-1.15.7

Note: The data in this table is representative of analogous compounds and is intended for illustrative purposes.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP map displays the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies areas of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent regions with intermediate potential.

For this compound, the MEP map is expected to show a significant negative potential (red) around the oxygen atoms of the nitro group and the nitrogen atoms of the triazole ring, highlighting these as the primary sites for electrophilic interactions. researchgate.net The hydrogen atoms of the ethyl chain and the aromatic ring are likely to exhibit a positive potential (blue), indicating their susceptibility to nucleophilic attack.

This charge distribution is crucial in understanding the non-covalent interactions of the molecule, such as hydrogen bonding, which plays a vital role in its binding to biological targets. pensoft.net

A representative MEP map of a structurally similar nitrophenyl-substituted triazole would typically show the following features:

Red regions: Located on the nitro group's oxygen atoms and the N2 and N4 atoms of the triazole ring.

Blue regions: Concentrated around the hydrogen atoms of the phenyl ring and the ethyl bridge.

Green/Yellow regions: Covering the carbon framework of the molecule.

Tautomeric Equilibrium and Conformational Analysis of 1,2,4-Triazole Scaffolds

The 1,2,4-triazole ring can exist in different tautomeric forms, primarily the 1H, 2H, and 4H tautomers. mdpi.comresearchgate.net For N-substituted 1,2,4-triazoles like the title compound, the position of the substituent dictates the tautomeric form. In this case, the ethyl group is attached to the N1 position, leading to the 1H-tautomer.

Conformational analysis is essential to understand the three-dimensional structure and flexibility of the molecule, which are critical for its interaction with biological receptors. The molecule possesses several rotatable bonds, including the C-O and C-N bonds of the ethyl linker. Rotation around these bonds can give rise to various conformers with different spatial arrangements of the nitrophenoxy and triazole moieties. nih.gov

A summary of the likely conformational preferences is provided in the table below:

Dihedral AngleDescriptionExpected Stable Conformation
O-C-C-NDefines the orientation of the triazole ring relative to the phenoxy group.An anti-periplanar or gauche conformation is expected to be favored to reduce steric clash.
C-O-C-CDefines the orientation of the ethyl bridge relative to the phenyl ring.A staggered conformation is likely to be the most stable.

Note: The information in this table is based on general principles of conformational analysis for similar structures.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies are computational methods that aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties or biological activity. physchemres.orgsci-hub.se These models are valuable tools in drug discovery and materials science for predicting the properties of new compounds without the need for extensive experimental work. nih.gov

While no specific QSPR studies have been reported for this compound, QSPR models developed for other antifungal triazole derivatives can provide insights into the key molecular descriptors that are likely to govern its activity. nih.gov These descriptors can be categorized as electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), and topological (e.g., connectivity indices). nih.gov

For a molecule like this compound, a QSPR model for antifungal activity would likely include descriptors such as:

LogP: A measure of the molecule's lipophilicity, which influences its ability to cross cell membranes.

Molecular Weight: Affects the molecule's diffusion and transport properties.

HOMO/LUMO Energies: Relate to the molecule's reactivity and ability to participate in charge-transfer interactions.

Dipole Moment: Influences the molecule's solubility and interactions with polar environments.

The development of a robust QSPR model for a series of compounds including the title molecule would enable the prediction of its antifungal potency and guide the design of new, more effective analogs.

Agrochemical Research Applications of 1 2 4 Nitrophenoxy Ethyl 1,2,4 Triazole Analogs

Role as Fungicides in Crop Protection (Mechanistic Aspects)

Triazole compounds are a cornerstone of modern agricultural fungicides due to their broad-spectrum activity against a wide array of phytopathogenic fungi. The primary mechanism of action for triazole fungicides is the inhibition of sterol biosynthesis, specifically the demethylation of lanosterol (B1674476) or eburicol, which are essential components of fungal cell membranes. This inhibition is achieved by targeting the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51). By binding to the heme iron atom in the active site of this enzyme, triazoles disrupt the production of ergosterol, leading to the accumulation of toxic sterol precursors and ultimately compromising the integrity and function of the fungal cell membrane. This disruption of membrane structure and function inhibits fungal growth and proliferation.

Research on analogs of 1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole has demonstrated significant fungicidal activity against various crop pathogens. For instance, novel 1,2,4-triazole (B32235) derivatives containing an oxime ether and a phenoxy pyridinyl moiety have shown potent activity.

Table 1: Fungicidal Activity of 1,2,4-Triazole Analogs

Compound IDFungal SpeciesEC50 (mg/L)
Analog ASclerotinia sclerotiorum1.59
Analog APhytophthora infestans0.46
Analog ARhizoctonia solani0.27
Analog ABotrytis cinerea11.39
Analog BSclerotinia sclerotiorum0.12

Data for illustrative purposes based on reported activities of close analogs.

Herbicidal Properties and Mode of Action

Certain derivatives of 1,2,4-triazole have been investigated for their herbicidal properties. The mode of action for triazole-based herbicides can vary depending on the specific chemical structure. One of the known mechanisms involves the inhibition of specific plant enzymes, leading to the disruption of essential metabolic pathways. For example, some triazole herbicides are known to inhibit the biosynthesis of amino acids or carotenoids. The presence of a nitrophenoxy group in the structure of this compound suggests a potential for herbicidal activity, as nitrophenyl ethers are a known class of herbicides that act as inhibitors of protoporphyrinogen (B1215707) oxidase (PPO). Inhibition of PPO leads to the accumulation of protoporphyrin IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.

Insecticidal Activity and Target Interactions

The 1,2,4-triazole scaffold has also been utilized in the development of insecticides. The insecticidal activity of these compounds is often attributed to their ability to interfere with the nervous system or other vital physiological processes in insects. Potential targets for triazole-based insecticides include enzymes such as acetylcholinesterase (AChE) or receptors within the insect's central nervous system. The disruption of these targets can lead to paralysis and death of the insect.

For instance, some 1,2,4-triazole derivatives have shown activity against pests like Aphis rumicis (black bean aphid). The specific interactions of this compound with insect targets have not been specifically elucidated in available research. However, based on the known insecticidal properties of this chemical family, it is plausible that this compound could exhibit activity against a range of agricultural pests.

Plant Growth Regulatory Effects

A well-documented application of certain triazole compounds in agriculture is their role as plant growth regulators (PGRs). Triazole-based PGRs are known to influence plant morphogenesis, primarily by inhibiting the biosynthesis of gibberellins, a class of plant hormones that regulate various developmental processes, including stem elongation, germination, and flowering. The primary target for this inhibition is the enzyme kaurene oxidase, a cytochrome P450 monooxygenase that catalyzes a key step in the gibberellin biosynthetic pathway.

By suppressing gibberellin production, these triazoles can lead to desirable agronomic traits such as reduced plant height, which can improve lodging resistance in cereal crops, and increased chlorophyll (B73375) content, which can enhance photosynthetic efficiency. Furthermore, some triazoles have been shown to increase a plant's tolerance to various environmental stresses, including drought and salinity. While the specific plant growth regulatory effects of this compound have not been detailed, its structural similarity to known triazole PGRs suggests it may possess similar properties.

Applications and Potential in Materials Science Utilizing 1,2,4 Triazole Moieties

Electronic Properties: Electron-Transport and Hole-Blocking Characteristics

The highly electron-deficient nature of the 1,2,4-triazole (B32235) system is central to its electronic applications. researchgate.netresearchgate.net This deficiency results in excellent electron-transport and hole-blocking properties, which are critical for the performance of various electronic devices. researchgate.netresearchgate.net The presence of multiple, highly electronegative nitrogen atoms within the aromatic ring significantly influences the electron distribution and enhances intramolecular electron transport. mdpi.com Both carbon atoms in the 1H-1,2,4-triazole ring are π-deficient, making them susceptible to nucleophilic substitution, a feature that also speaks to their electronic character. chemicalbook.com The parent 1H-1,2,4-triazole is a white solid with a melting point of 119–121°C and is highly soluble in water. chemicalbook.com This combination of inherent electronic properties and chemical tunability makes triazole-based compounds, including 1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole, prime candidates for use as functional layers in electronic devices.

Applications in Organic Light-Emitting Diodes (OLEDs, PHOLEDs, PLEDs)

The exceptional electron-transport and hole-blocking capabilities of 1,2,4-triazole derivatives have led to their successful integration into organic light-emitting devices (OLEDs), including phosphorescent (PHOLEDs) and polymer-based (PLEDs) variants. researchgate.netresearchgate.net These compounds can be employed as either small molecules or as moieties within larger polymers to fabricate devices with excellent properties. researchgate.net

For instance, bipolar host materials incorporating both a phenylcarbazole (electron-donating) and a 3,5-bis(2-pyridyl)-1,2,4-triazole (electron-accepting) moiety have been synthesized. researchgate.net These materials demonstrated bipolar charge transport features and high triplet energy gaps (2.75–2.82 eV), making them effective universal hosts in PHOLEDs, achieving high external quantum efficiencies of up to 21% for blue-emitting devices and 25% for green ones. researchgate.net Similarly, a novel host material, 9-(6-(3-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-4-yl)hexyl)-9H-carbazole (PPHCZ), was designed with a high triplet energy level of 3.01 eV for use in blue and green PHOLEDs. hkbu.edu.hk

Another strategy involves creating electron transport materials that combine 1,2,4-triazole with diphenylphosphine (B32561) oxide moieties. researchgate.net Such materials exhibit a wide energy gap (3.77 eV), a deep HOMO level (-6.28 eV), and high thermal stability, all desirable traits for improving the performance and longevity of OLEDs. researchgate.net

Table 1: Performance of Selected 1,2,4-Triazole Derivatives in OLEDs

Derivative Type Application Key Property Reported Efficiency
Phenylcarbazole and 3,5-bis(2-pyridyl)-1,2,4-triazole Bipolar Host (PHOLEDs) High triplet energy (2.75-2.82 eV) EQE up to 21% (blue), 25% (green) researchgate.net
1,2,4-triazole and diphenylphosphine oxide Electron Transport Material Wide energy gap (3.77 eV) N/A researchgate.net

Advanced Optical Materials (e.g., Optical Waveguides, NLO Applications)

Beyond light emission, 1,2,4-triazole derivatives show promise in other advanced optical applications, including optical waveguides and nonlinear optical (NLO) materials. researchgate.netresearchgate.net NLO materials are crucial for technologies like optical switching and frequency conversion. The potential for NLO applications arises from the ability to create highly polarizable molecular structures with donor-acceptor groups, a configuration readily achievable with the versatile triazole core.

A recent study investigated novel derivatives of N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide for their NLO properties. nih.gov Using Density Functional Theory (DFT), researchers calculated their linear polarizability and hyperpolarizabilities. nih.gov Compound 7c in the study, in particular, showed significant NLO characteristics, indicating its potential for use in fabricating optoelectronic devices. nih.gov The synthesis of co-crystals, such as 1,2,4-triazole with p-nitrophthalic acid, is another avenue being explored to create materials with strong NLO properties. researchgate.net

Table 2: Calculated NLO Properties of Triazole Derivatives (7a-7c)

Compound Band Gap (eV) Linear Polarizability (× 10⁻²³ esu) First Hyperpolarizability (× 10⁻³⁰ esu) Second Hyperpolarizability (× 10⁻³⁵ esu)
7a 4.670 3.991 4.908 3.987
7b 4.644 4.029 5.319 4.120
7c 4.618 4.195 6.317 4.314

Data sourced from a study on N-phenylpropanamide based derivatives. nih.gov

Energy-Related Applications (e.g., Organic Photovoltaic Cells, PEMFCs)

The tunable electronic properties of 1,2,4-triazole derivatives also make them suitable for energy-related applications, such as organic photovoltaic (OPV) cells and proton-exchange membrane fuel cells (PEMFCs). researchgate.netresearchgate.net

In the field of OPVs, researchers have synthesized copolymers based on carbazole, benzothiadiazole, and triazole units. researchgate.net By varying the proportion of the triazole comonomer, it was possible to tune the optical and electrochemical properties of the resulting polymers. researchgate.net When these polymers were used as the donor material blended with a fullerene derivative (PCBM) as the acceptor, they successfully fabricated functional OPV cells. researchgate.net

For PEMFCs, the nitrogen-rich structure of the triazole ring is advantageous. The basic nitrogen atoms can participate in proton-exchange mechanisms, a critical function for the membrane in a fuel cell. While specific research on this compound in this area is not yet published, the general applicability of triazole derivatives to PEMFCs highlights a promising avenue for future investigation. researchgate.netresearchgate.net

Coordination Chemistry in Metal-Organic Frameworks (MOFs) and Complexes

1,2,4-Triazoles are widely used as ligands in coordination chemistry to build transition-metal complexes and metal-organic frameworks (MOFs). researchgate.netresearchgate.net The multiple nitrogen atoms of the triazole ring can act as excellent coordination sites (bridging ligands) to link metal centers, creating robust, multi-dimensional structures. wikipedia.orgrsc.org

Several novel Co-based MOFs have been synthesized using 4-(4′-carboxyphenyl)-1,2,4-triazole as an asymmetrically binding ligand. researchgate.netrsc.org One such MOF exhibited a structure with a trinuclear cobalt core, while another showed metamagnetic behavior. rsc.org In other work, 1,2,4-triazole was used as an assistant in the pyrolysis of a cobalt-based MOF to create a high-performance bifunctional catalyst for oxygen reduction and evolution reactions, which are vital for rechargeable zinc-air batteries. nih.gov The use of a flexible trans-4,4′-azo-1,2,4-triazole ligand has also allowed for the construction of polymorphic iron(II)-triazole frameworks and nanoporous copper(II) frameworks that can undergo single-crystal-to-single-crystal transformations upon interaction with guest molecules. rsc.org This demonstrates the potential to create "smart" materials with dynamic properties.

Future Perspectives and Research Directions for 1 2 4 Nitrophenoxy Ethyl 1,2,4 Triazole

Rational Design and Synthesis of Advanced Derivatives with Enhanced Bioactivity

The 1,2,4-triazole (B32235) nucleus is a versatile scaffold in medicinal chemistry, known for its presence in a wide array of clinically used drugs. nih.gov The future of 1-[2-(4-nitrophenoxy)ethyl]-1,2,4-triazole research lies in the rational design and synthesis of advanced derivatives with enhanced biological activity. By strategically modifying the core structure, researchers aim to improve potency, selectivity, and pharmacokinetic profiles.

One promising approach involves the synthesis of hybrid molecules that combine the 1,2,4-triazole moiety with other pharmacologically active scaffolds. For instance, the creation of hybrids with norfloxacin (B1679917) has shown enhanced antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. researchgate.net Similarly, the development of 1,2,4-triazole derivatives containing a 1,4-benzodioxane (B1196944) fragment has yielded potent inhibitors of methionine aminopeptidase (B13392206) type II (MetAP2), an enzyme implicated in cancer. nih.gov

The synthesis of these advanced derivatives often involves multi-step reaction protocols. A common starting point is the versatile 4-amino-1,2,4-triazole, which can be modified through reactions like condensation to form Schiff bases and subsequent cyclization to introduce new heterocyclic rings. chemmethod.com Other synthetic strategies include the use of ester ethoxycarbonylhydrazones as precursors to generate a variety of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-ones. nih.gov

The following table highlights some of the key derivatives and their reported biological activities:

Derivative TypeStarting Material/PrecursorReported Bioactivity
Norfloxacin Hybrids1,2,4-triazole and NorfloxacinEnhanced antimicrobial efficacy researchgate.net
1,4-Benzodioxane Hybrids1,2,4-triazole and 1,4-BenzodioxanePotent MetAP2 inhibitors nih.gov
Schiff Bases4-Amino-1,2,4-triazoleAnticancer activity chemmethod.comekb.eg
4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-onesEster ethoxycarbonylhydrazonesAntimicrobial activity nih.gov
Myrtenal DerivativesMyrtenal and 1,2,4-triazole-thioetherAntifungal activity nih.gov

Exploration of Novel Pharmacological Targets and Biological Pathways

A key area of future research will be the identification of novel pharmacological targets and the elucidation of the biological pathways through which this compound and its derivatives exert their effects. While the 1,2,4-triazole scaffold is known to target enzymes like lanosterol (B1674476) 14α-demethylase in fungi, there is a vast, unexplored landscape of potential molecular targets. nih.govnih.gov

Recent studies have begun to uncover new avenues. For example, certain 1,2,4-triazole derivatives have been identified as novel ferroptosis inhibitors, a form of regulated cell death linked to various diseases. nih.gov Another exciting discovery is the potential of these compounds as neuroprotectants, with some derivatives showing the ability to chelate iron, scavenge reactive oxygen species (ROS), and modulate the Nrf2 signaling pathway, which is crucial for cellular defense against oxidative stress. nih.gov

Furthermore, researchers are investigating the role of 1,2,4-triazole derivatives as inhibitors of 5-lipoxygenase-activating protein (FLAP), which is involved in the biosynthesis of leukotrienes, potent inflammatory mediators. acs.org The exploration of these and other novel targets will be critical for expanding the therapeutic applications of this class of compounds.

Emerging pharmacological targets for 1,2,4-triazole derivatives include:

Ferroptosis-related proteins: Inhibition of this iron-dependent cell death pathway has therapeutic potential in organ injury and neurodegenerative disorders. nih.gov

Nrf2 signaling pathway components: Activation of this pathway can protect against oxidative stress-related diseases. nih.gov

5-Lipoxygenase-activating protein (FLAP): Inhibition of FLAP can reduce the production of inflammatory leukotrienes. acs.org

Metallo-β-lactamases (MBLs): Derivatives of 1,2,4-triazole-3-thione are being optimized as inhibitors of these bacterial resistance enzymes. mdpi.com

Cyclin-dependent kinases (CDK4 and CDK6): Novel indolyl 1,2,4-triazole derivatives have shown inhibitory activity against these cancer-related enzymes. rsc.org

Integration of Advanced Computational Techniques in Drug and Material Design

The integration of advanced computational techniques is poised to revolutionize the design and development of new drugs and materials based on the this compound scaffold. Molecular docking and other in silico methods are already being employed to predict the binding modes of these compounds with their target proteins and to understand the structure-activity relationships (SAR). rsc.orgnih.gov

Computational studies allow for the virtual screening of large compound libraries, helping to identify promising candidates for synthesis and biological evaluation. nih.gov For example, molecular docking has been used to study the interaction of 1,2,4-triazole derivatives with the active site of the aromatase enzyme, a key target in breast cancer therapy. nih.gov These studies provide valuable insights into the key interactions, such as the binding of the triazole's nitrogen atoms to the heme iron of the enzyme. nih.gov

Furthermore, computational methods are being used to predict the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of new derivatives, helping to identify compounds with favorable drug-like characteristics. nih.gov Quantum mechanical analysis is also being used to study the electronic properties of these molecules, providing a deeper understanding of their reactivity and stability. mdpi.comresearchgate.net

Development of Structure-Guided Optimization Strategies

Building upon the insights gained from both experimental and computational studies, the development of structure-guided optimization strategies is crucial for creating more potent and selective derivatives of this compound. This iterative process involves synthesizing a series of analogs with specific structural modifications and evaluating their biological activity.

Structure-activity relationship (SAR) studies are fundamental to this process. By systematically altering different parts of the molecule, researchers can determine which structural features are essential for activity. For example, SAR studies on 1,2,4-triazole-based FLAP inhibitors have helped to elucidate the structural requirements for blocking FLAP function. acs.org

X-ray crystallography provides invaluable atomic-level information about how these compounds bind to their target proteins. This structural information can then be used to guide the design of new derivatives with improved binding affinity and selectivity. For instance, X-ray structures of 1,2,4-triazole-3-thione derivatives in complex with NDM-1, a metallo-β-lactamase, have confirmed in silico predictions and are guiding further development efforts. mdpi.com

The optimization of 1,2,4-triazole-based p97 inhibitors for cancer treatment is another area where structure-guided strategies are being successfully applied. pitt.edu Through a combination of synthesis, biological testing, and computational modeling, researchers are fine-tuning the structure of these inhibitors to enhance their efficacy and reduce potential side effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole, and how can reaction parameters be adjusted to maximize yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization. details a method using hydrazide derivatives refluxed in DMSO (65% yield), followed by purification. Optimization involves adjusting molar ratios (e.g., 0.004 mol substrate), solvent polarity (DMSO for high-temperature stability), and reaction duration (18 hours). Alternative routes from utilize thiosemicarbazide precursors with nitric acid for nitrophenyl group introduction, suggesting acid catalyst variation (e.g., HCl vs. H₂SO₄) to improve efficiency .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : Assign protons (e.g., triazole ring H at δ 8.2–8.5 ppm) and carbons (nitrophenoxy C-O at ~150 ppm) .
  • IR Spectroscopy : Identify C=N stretching (~1600 cm⁻¹) and NO₂ asymmetric stretching (~1520 cm⁻¹) .
  • X-ray Crystallography : Resolve absolute configuration, as in , which confirmed substituent orientation in triazole derivatives via single-crystal analysis .

Q. What standardized protocols exist for evaluating the antimicrobial efficacy of this compound?

  • Methodological Answer : Follow CLSI guidelines:

  • Prepare serial dilutions (0.5–128 µg/mL) in Mueller-Hinton broth.
  • Inoculate with standardized bacterial suspensions (e.g., E. coli ATCC 25922).
  • Incubate 18–24 hours at 37°C; determine MIC (minimum inhibitory concentration). Include positive controls (ciprofloxacin) and solvent controls (DMSO <1% v/v) .

Advanced Research Questions

Q. How can factorial design optimize the synthesis and bioactivity of this compound derivatives?

  • Methodological Answer : Use a 2³ factorial design to test variables:

  • Factors : Reaction temperature (80–120°C), catalyst concentration (0.1–0.5 mol%), and substituent electronegativity (e.g., -Cl vs. -OCH₃).
  • Response Variables : Yield (%) and MIC (µg/mL). Analyze interactions via ANOVA; prioritize factors with p < 0.05. highlights such designs for multi-variable optimization .

Q. What strategies resolve contradictions in reported biological activity data for 1,2,4-triazole derivatives?

  • Methodological Answer : Discrepancies may arise from:

  • Test Organism Variability : Use standardized strains (e.g., C. albicans SC5314 for antifungal assays).
  • Compound Purity : Validate via HPLC (purity >95%; ).
  • Assay Conditions : Replicate studies under identical pH, temperature, and incubation times. and show differing MICs due to protocol variations .

Q. How can computational modeling predict structure-activity relationships (SAR) for this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to C. albicans CYP51 (PDB ID: 1EA1).
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level; calculate HOMO/LUMO gaps to assess reactivity.
  • MD Simulations : Validate stability over 100 ns (GROMACS). supports theoretical frameworks for SAR .

Key Notes

  • Advanced Methods : Include mechanistic studies (e.g., ROS generation assays for antifungal activity) and degradation pathway analysis (HPLC-UV/MS under oxidative stress) .
  • Ethical Compliance : Adhere to safety protocols for nitrophenoxy derivatives (e.g., PPE, fume hood use; ) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.